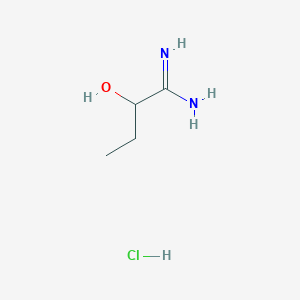
2-ヒドロキシブタンイミドアミド塩酸塩
説明
2-Hydroxybutanimidamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O and a molecular weight of 138.6 . It is also known by its IUPAC name, 1,1-diaminobutan-2-one hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Hydroxybutanimidamide hydrochloride is1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h4H,2,5-6H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
2-Hydroxybutanimidamide hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .科学的研究の応用
生化学
2-ヒドロキシブタンイミドアミド塩酸塩: は、酵素阻害研究やより複雑な生化学的化合物の合成のためのビルディングブロックとして、生化学研究で利用できる化合物です。 様々な生化学物質との反応性は、酵素-基質相互作用の理解と新しい生化学アッセイの開発に役立ちます .
薬理学
薬理学では、2-ヒドロキシブタンイミドアミド塩酸塩は、潜在的に薬理学的に活性な分子の合成の前駆体として役立ちます。 生物学的システム内の特定の受容体または酵素を標的にする新規な薬物候補の作成に関与する可能性があります .
有機合成
この化合物は、特に医薬品の合成において重要なイミダゾール形成において、有機合成に応用されています。 これは、多くの薬物のコア構造である様々な複素環式化合物の合成における中間体として作用することができます .
分析化学
2-ヒドロキシブタンイミドアミド塩酸塩: は、分析化学において、機器の較正や新しい分析方法の開発のための標準または試薬として使用できます。 その明確に定義された特性により、クロマトグラフィーや分光光度法で使用するために適しています .
医薬品化学
医薬品化学では、この化合物の誘導体は、その治療特性について調べることができます。 抗ウイルス、抗菌、または抗がん活性などの潜在的な薬効を持つ新しい化合物を生成するために改変することができます .
環境科学
2-ヒドロキシブタンイミドアミド塩酸塩の環境科学的応用には、汚染制御と環境修復におけるその使用が含まれます。 汚染物質を捕獲したり、有害物質の分解を促進したりできる材料を合成するために使用される可能性があります .
Safety and Hazards
The safety information for 2-Hydroxybutanimidamide hydrochloride indicates that it is a hazardous compound. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
生化学分析
Biochemical Properties
2-Hydroxybutanimidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. This interaction is crucial for the compound’s role in nitrogen metabolism. Additionally, 2-Hydroxybutanimidamide hydrochloride can form complexes with metal ions, which may influence its biochemical activity .
Cellular Effects
2-Hydroxybutanimidamide hydrochloride has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 2-Hydroxybutanimidamide hydrochloride has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Hydroxybutanimidamide hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain proteases, which are enzymes responsible for protein degradation. This inhibition can result in the accumulation of specific proteins within the cell. Additionally, 2-Hydroxybutanimidamide hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxybutanimidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydroxybutanimidamide hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its biochemical activity and effectiveness. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Hydroxybutanimidamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, 2-Hydroxybutanimidamide hydrochloride can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These effects highlight the importance of determining the appropriate dosage for therapeutic applications. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response .
Metabolic Pathways
2-Hydroxybutanimidamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as hydroxylamine oxidoreductase and cytochrome P450, which play crucial roles in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 2-Hydroxybutanimidamide hydrochloride within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters, such as organic cation transporters. Once inside the cell, 2-Hydroxybutanimidamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can also affect its overall pharmacological effects .
Subcellular Localization
The subcellular localization of 2-Hydroxybutanimidamide hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of 2-Hydroxybutanimidamide hydrochloride in the nucleus can affect gene expression by interacting with transcription factors .
特性
IUPAC Name |
2-hydroxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h3,7H,2H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHODQYOQVZGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


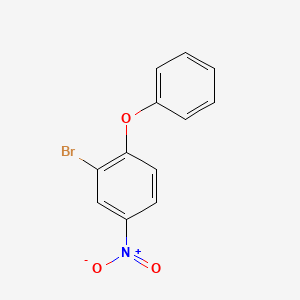

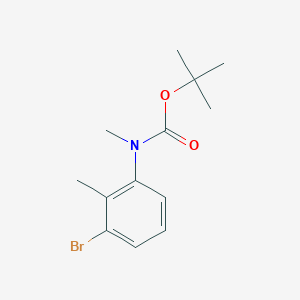
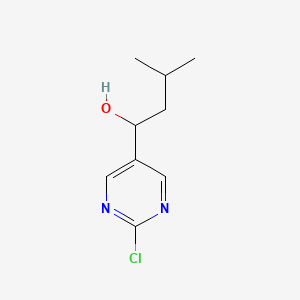
![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)


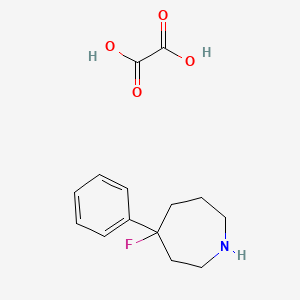
![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
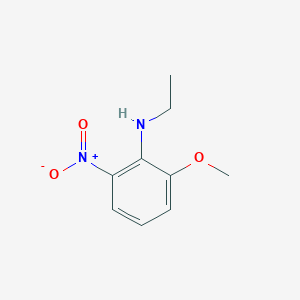
![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)
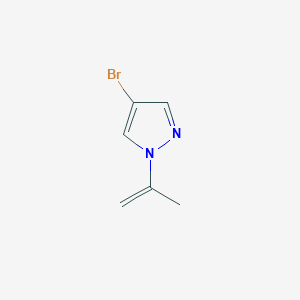
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)
